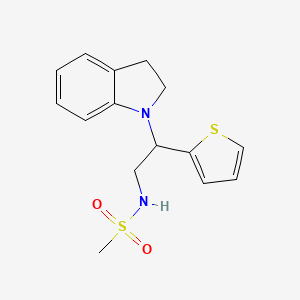

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a hybrid structure incorporating indoline and thiophene moieties linked via an ethyl bridge. The methanesulfonamide group (-SO₂NH₂CH₃) is a critical pharmacophore, often associated with enhanced solubility and bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-21(18,19)16-11-14(15-7-4-10-20-15)17-9-8-12-5-2-3-6-13(12)17/h2-7,10,14,16H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFGPERTRZYETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound is being investigated for its therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in biological processes, leading to the modulation of these pathways. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Thiophene-Containing Sulfonamides

- N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamide (RS17053) Structure: Shares a thiophene-like aromatic system (indole) linked to an ethyl-sulfonamide group. Key Difference: Lacks the indoline moiety and includes a chloro-substituted indole, which may alter receptor binding kinetics .

- N-(4-Formylphenyl)methanesulfonamide Structure: Simplifies the core to a benzene ring with a formyl group, retaining the methanesulfonamide group.

Indoline-Containing Compounds

Silodosin (KMD3213)

A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride)

Functional Analogues

- Piperazinyl Quinolones with Thiophene Substituents Example: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones. Key Feature: The thiophene moiety enhances antibacterial activity against Gram-positive pathogens. The target compound’s indoline group may similarly modulate bioactivity but via different mechanisms (e.g., enzyme inhibition vs. receptor binding) .

Comparative Physicochemical Properties

Notes:

- The target compound’s higher molecular weight and lipophilicity (due to indoline and thiophene) suggest improved membrane permeability compared to simpler sulfonamides.

- The sulfur atom in thiophene may contribute to metabolic stability via resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.